1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.:
Cat. No.: VC15586498
Molecular Formula: C28H22ClN5
Molecular Weight: 464.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22ClN5 |
|---|---|
| Molecular Weight | 464.0 g/mol |
| IUPAC Name | 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C28H22ClN5/c29-21-10-12-22(13-11-21)32-14-16-33(17-15-32)27-18-23(20-6-2-1-3-7-20)24(19-30)28-31-25-8-4-5-9-26(25)34(27)28/h1-13,18H,14-17H2 |
| Standard InChI Key | QUPBRGBXQZKJRF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)Cl)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C6=CC=CC=C6 |
Introduction
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential pharmacological properties. Its molecular structure incorporates a piperazine moiety, a chlorophenyl group, and a pyrido-benzimidazole core, which are crucial for its biological activity.
Key Characteristics:
-
Molecular Formula: C23H20ClN5
-
Molecular Weight: Approximately 548.87 g/mol
-
CAS Number: 488718-90-7
Synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
The synthesis of this compound typically involves multi-step synthetic pathways. These methods require careful control of reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the structure of the final product.
Synthetic Steps Overview:
-
Starting Materials: The synthesis often begins with appropriate starting materials that can be modified to introduce the necessary functional groups.
-
Reaction Conditions: Careful control of reaction conditions is crucial for achieving high yields and purity.
-
Analytical Techniques: HPLC and NMR are used to ensure the correct structure and purity of the final compound.
Biological Activities and Potential Applications
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibits significant biological activities, particularly in pharmacology. Preliminary studies suggest potential applications in medicinal chemistry, though specific therapeutic targets have not been extensively detailed in available literature.
Potential Applications:
-
Pharmacological Properties: The compound's unique structure suggests potential for various pharmacological effects.
-
Medicinal Chemistry: Its complex structure makes it a candidate for further research in drug development.
Comparison with Similar Compounds
While specific data on the biological activities of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is limited, compounds with similar structural features have shown promise in various therapeutic areas. For example, compounds like 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile have been explored for their potential in cancer research.
Comparison Table:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile | Pyrido-benzimidazole core, piperazine, chlorophenyl | Potential pharmacological properties |
| 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile | Benzimidazole core, piperazine, chlorobenzyl | Potential anti-cancer activity |
| 1-(4-Chlorobenzyl)-4-(4-cyclopentyl-1-piperazinyl)-1H-pyrazolo(3,4-d)pyrimidine | Pyrazole and piperazine | Different kinase inhibition profile |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume